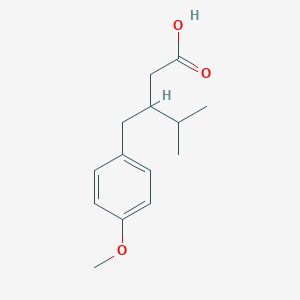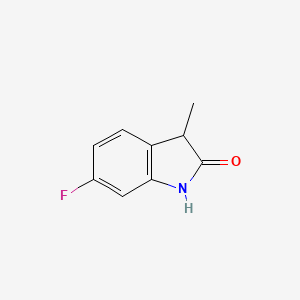![molecular formula C13H13N3O B15051632 [(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)
[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea is a chemical compound that belongs to the class of naphthalene derivatives
Preparation Methods
The synthesis of [(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea typically involves the reaction of naphthalene-1-carbaldehyde with ethylidenehydrazine, followed by the addition of urea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: Substitution reactions can occur at the naphthalene ring, where electrophilic or nucleophilic reagents can replace hydrogen atoms, leading to the formation of substituted naphthalene derivatives
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of certain cancer cells.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of [(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis .
Comparison with Similar Compounds
[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea can be compared with other naphthalene derivatives such as:
Naphthalene-1-carbaldehyde: A precursor in the synthesis of this compound, known for its use in organic synthesis.
Naphthalene-2-carbaldehyde: Another naphthalene derivative with similar chemical properties but different biological activities.
Naphthalene-1-amine:
This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
[(Z)-1-naphthalen-1-ylethylideneamino]urea |
InChI |
InChI=1S/C13H13N3O/c1-9(15-16-13(14)17)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3,(H3,14,16,17)/b15-9- |
InChI Key |
BJGJUPAEKVEHJQ-DHDCSXOGSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)N)/C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


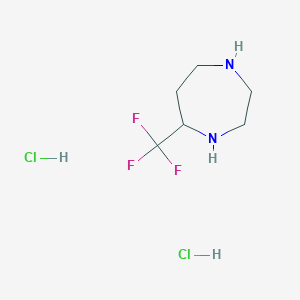
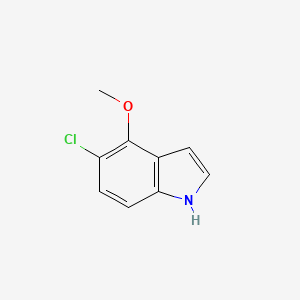
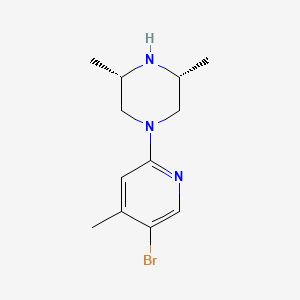

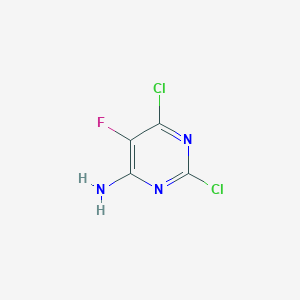
![(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051577.png)

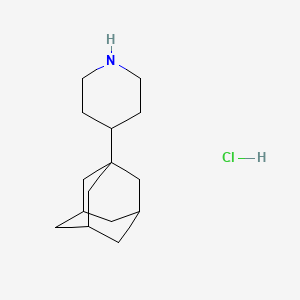
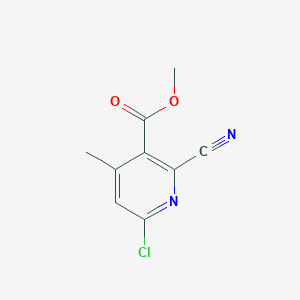
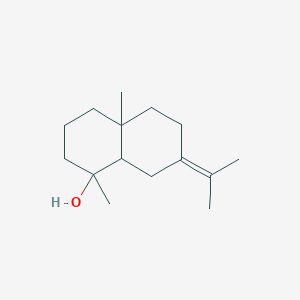
![(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15051624.png)

